

# Preclinical development and discovery of Gadoquatrane

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadoquatrane |           |
| Cat. No.:            | B12659558    | Get Quote |

An In-Depth Technical Guide to the Preclinical Development and Discovery of Gadoquatrane

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Gadoquatrane** (BAY 1747846) is a novel, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its innovative molecular structure, consisting of four gadolinium chelates linked to a central scaffold, results in a significantly higher relaxivity compared to conventional monomeric GBCAs.[1][4] This enhanced efficacy allows for a substantial reduction in the required gadolinium (Gd) dose, addressing the ongoing concerns regarding gadolinium retention in the body. This technical guide provides a comprehensive overview of the preclinical discovery and development of **Gadoquatrane**, detailing its physicochemical properties, mechanism of action, and the key in vitro and in vivo studies that have established its promising safety and efficacy profile.

## **Discovery and Chemical Synthesis**

**Gadoquatrane** was synthesized with the goal of increasing relaxivity by increasing the molecular size to slow its tumbling rate in solution. The synthesis involves linking four single macrocyclic Gd-GlyMe-DOTA moieties to a central scaffold. The full chemical name is tetragadolinium [4,10-bis(carboxylatomethyl)-7-{3,6,12,15-tetraoxo-16-[4,7,10-tris-(carboxylatomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]-9,9-bis({[({2-[4,7,10-tris-(carboxylatomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]propanoyl}amino)acetyl]-



amino}methyl)-4,7,11,14-tetraazahepta-decan-2-yl}-1,4,7,10-tetraazacyclododecan-1-yl]acetate, and its synthesis is described in patent WO2016193190. The molecular weight of **Gadoquatrane** is 2579 g/mol .

# **Physicochemical Properties**

A series of in vitro experiments were conducted to characterize the fundamental physicochemical properties of **Gadoquatrane**. These properties are crucial for its function as an effective and safe MRI contrast agent. The key parameters are summarized in the table below.

| Property                                                    | Value                                  | Comparison to Established mGBCAs          |
|-------------------------------------------------------------|----------------------------------------|-------------------------------------------|
| Molecular Structure                                         | Tetrameric, Macrocyclic                | Monomeric, Macrocyclic (e.g., Gadobutrol) |
| r1-relaxivity (per Gd) in human<br>plasma (1.41 T, 37°C)    | 11.8 mM <sup>-1</sup> ·s <sup>-1</sup> | More than 2-fold higher                   |
| r1-relaxivity (per molecule) in human plasma (1.41 T, 37°C) | 47.2 mM <sup>-1</sup> ·s <sup>-1</sup> | More than 8-fold higher                   |
| r1-relaxivity (per Gd) in human<br>plasma (3.0 T, 37°C)     | 10.5 mM <sup>-1</sup> ·s <sup>-1</sup> | -                                         |
| r1-relaxivity (per molecule) in human plasma (3.0 T, 37°C)  | 41.9 mM <sup>-1</sup> ·s <sup>-1</sup> | -                                         |
| Solubility in buffer (10 mM Tris-HCl, pH 7.4)               | 1.43 mol Gd/L                          | High                                      |
| Hydrophilicity (logP in 1-butanol/water)                    | -4.32                                  | High                                      |
| Protein Binding                                             | Negligible                             | Similar                                   |
| Osmolality                                                  | Iso-osmolar to blood                   | Lower than some established GBCAs         |



## **Mechanism of Action**

**Gadoquatrane**, like other gadolinium-based contrast agents, functions by altering the magnetic properties of nearby water molecules. When placed in a strong magnetic field, the gadolinium ion in **Gadoquatrane** shortens the T1 relaxation time of adjacent water protons. This acceleration of T1 relaxation leads to a brighter signal on T1-weighted MR images, thereby enhancing the contrast between different tissues. The high relaxivity of **Gadoquatrane** means it is more efficient at this process, allowing for a lower dose to achieve the desired contrast enhancement.

# Preclinical Evaluation: In Vitro Studies Complex Stability

The stability of the gadolinium complex is a critical safety parameter, as the release of free Gd<sup>3+</sup> ions can be toxic. The stability of **Gadoquatrane** was assessed through several in vitro assays.

Experimental Protocol: Gadolinium Release in Human Serum

A representative protocol for assessing gadolinium release in human serum is as follows:

- **Gadoquatrane** and comparator GBCAs (e.g., gadodiamide, gadobutrol) are incubated in human serum at a concentration of 1 mmol/L.
- The incubation is carried out at 37°C and a physiological pH of 7.4 for a period of up to 21 days.
- Samples are taken at various time points.
- The concentration of released Gd<sup>3+</sup> is determined using a suitable analytical method, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).
- The limit of quantification for Gd<sup>3+</sup> is typically in the nanomolar range.

In a study, the observed Gd release from **Gadoquatrane** after 21 days in human serum at 37°C was below the lower limit of quantification, similar to the highly stable macrocyclic agent



gadobutrol. In contrast, the linear agent gadodiamide showed a significant Gd release of 13.5% over the same period.

Experimental Protocol: Zinc Transmetallation Assay

Transmetallation, the displacement of Gd<sup>3+</sup> from its chelate by endogenous ions like zinc, is another measure of complex stability. A typical protocol involves:

- Incubating the GBCA with a solution containing zinc ions at a concentration relevant to physiological conditions.
- The reaction is monitored over time.
- The amount of released Gd3+ is quantified.

**Gadoquatrane** showed no Gd<sup>3+</sup> release in the presence of zinc in the transmetallation assay, indicating high kinetic inertness.

## **Protein Binding**

Experimental Protocol: In Vitro Protein Binding

The extent of protein binding can influence the relaxivity and pharmacokinetic profile of a contrast agent. A common method to assess this is:

- Incubating Gadoquatrane in rat and human plasma.
- Using techniques like ultrafiltration or equilibrium dialysis to separate the protein-bound and unbound fractions of the agent.
- Quantifying the gadolinium concentration in each fraction using ICP-MS.

**Gadoquatrane** exhibited negligible protein binding in both rat and human plasma.

# Preclinical Evaluation: In Vivo Studies Pharmacokinetics



The pharmacokinetic profile of **Gadoquatrane**, including its distribution, metabolism, and excretion, was evaluated in animal models.

Experimental Protocol: Pharmacokinetic Study in Rats

A representative protocol for a pharmacokinetic study in rats is as follows:

- A single intravenous dose of Gadoquatrane is administered to a cohort of rats.
- Blood samples are collected at multiple time points post-injection.
- Urine and feces are collected over a defined period (e.g., up to 7 days).
- The concentration of gadolinium in plasma, urine, and feces is determined using ICP-MS.
- Pharmacokinetic parameters such as elimination half-life, volume of distribution, and total clearance are calculated from the plasma concentration-time data.

Studies in rats demonstrated that **Gadoquatrane** has a pharmacokinetic profile comparable to that of gadobutrol, characterized by rapid extracellular distribution and fast elimination via the kidneys in an unchanged form. In healthy male volunteers, the effective half-life of **gadoquatrane** in plasma was short, ranging from 1.4 to 1.7 hours across different dose groups. The volume of distribution at a steady state was approximately 0.2 L/kg.

A study in cynomolgus monkeys also showed a similar pharmacokinetic profile to established macrocyclic GBCAs, with rapid renal excretion and no evidence of metabolic degradation.

### **Efficacy in a Disease Model**

The efficacy of **Gadoquatrane** in enhancing MRI contrast was evaluated in a preclinical cancer model.

Experimental Protocol: Contrast-Enhanced MRI in a Rat Glioblastoma Model

A typical workflow for assessing the efficacy of a contrast agent in a rat glioblastoma model is as follows:



- Tumor Implantation: Glioblastoma cells (e.g., GS9L cell line) are implanted into the brains of rats.
- Tumor Growth: The tumors are allowed to grow for a specific period.
- · MRI Imaging:
  - Pre-contrast T1-weighted MR images are acquired.
  - Gadoquatrane or a comparator agent (e.g., gadobutrol) is administered intravenously at a specific dose (e.g., 0.1 mmol Gd/kg body weight).
  - Post-contrast T1-weighted images are acquired at multiple time points after injection.
- Image Analysis: The signal intensity in the tumor and surrounding healthy brain tissue is measured. The tumor-to-brain contrast is calculated to quantify the enhancement.

In a rat glioblastoma model, **Gadoquatrane** demonstrated significantly improved contrast enhancement compared to gadobutrol at the same administered Gd dose.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **Gadoquatrane** in MRI.





Click to download full resolution via product page

Caption: Preclinical development workflow for **Gadoquatrane**.

#### Conclusion

The preclinical data for **Gadoquatrane** strongly support its potential as a next-generation MRI contrast agent. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, a significant advantage in the context of current safety considerations. The comprehensive in vitro and in vivo studies have demonstrated its high stability, favorable pharmacokinetic profile, and superior efficacy in a preclinical disease model. These promising preclinical findings have paved the way for the clinical development of **Gadoquatrane**, with the potential to improve the benefit-risk profile of contrast-enhanced MRI for patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical development and discovery of Gadoquatrane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#preclinical-development-and-discovery-of-gadoquatrane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com